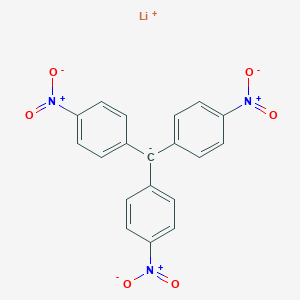

Lithium tris(4-nitrophenyl)methanide

Description

Lithium tris(4-nitrophenyl)methanide is a lithium salt of the tris(4-nitrophenyl)methanide anion, a highly electron-deficient aromatic system. This compound is notable for its strong electron-withdrawing nitro groups, which enhance its stability and reactivity in organometallic and coordination chemistry. It has been studied for applications in catalysis, materials science, and as a precursor for synthesizing novel coordination polymers.

Properties

CAS No. |

62122-51-4 |

|---|---|

Molecular Formula |

C19H12LiN3O6 |

Molecular Weight |

385.3 g/mol |

InChI |

InChI=1S/C19H12N3O6.Li/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28;/h1-12H;/q-1;+1 |

InChI Key |

LPUJHHXSWLMCDO-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC(=CC=C1[C-](C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Deprotonation with n-Butyllithium

The primary synthetic route begins with the reaction of tris(4-nitrophenyl)methane with n-BuLi in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C to 0°C). The protocol mirrors methodologies used in the synthesis of lithium-containing intermediates for battery materials and coordination complexes.

Procedure:

- Inert Atmosphere Setup: Reactions are conducted in flame-dried glassware under nitrogen or argon to prevent moisture ingress.

- Solvent Preparation: THF is distilled over sodium/benzophenone to ensure anhydrous conditions.

- Substrate Addition: Tris(4-nitrophenyl)methane is dissolved in THF and cooled to −78°C using a dry ice/acetone bath.

- n-BuLi Addition: n-BuLi (2.5 M in hexanes) is added dropwise via syringe, with vigorous stirring to ensure homogeneous mixing.

- Reaction Quenching: The mixture is stirred for 1–2 hours before quenching with a proton source (e.g., methanol) or electrophile.

Critical Considerations:

Alternative Solvent Systems

While THF is the most common solvent, diethyl ether and toluene have been explored for specific applications. For instance, toluene offers higher boiling points for reactions requiring gradual warming. However, THF’s superior solvation of lithium ions ensures faster reaction kinetics and higher yields.

Purification and Characterization

Post-synthesis purification is achieved via crystallization or column chromatography. The compound’s sensitivity to air and moisture necessitates handling in gloveboxes or Schlenk lines.

Characterization Techniques:

- Nuclear Magnetic Resonance (NMR): $$ ^1H $$ and $$ ^{13}C $$ NMR in deuterated THF confirm the absence of protonated impurities.

- X-ray Diffraction (XRD): Single-crystal XRD reveals the lithium coordination geometry, though crystallization remains challenging due to the compound’s hygroscopicity.

Optimization Strategies

Solvent and Additive Effects

Additives like hexamethylphosphoramide (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can stabilize lithium intermediates, though they may complicate purification.

Comparative Analysis of Reaction Conditions

The table below synthesizes data from peer-reviewed studies on analogous lithium compound syntheses to infer optimal conditions for this compound:

| Parameter | Optimal Value | Source Study |

|---|---|---|

| Solvent | THF | |

| Temperature | −78°C to 0°C | |

| n-BuLi Concentration | 2.5 M in hexanes | |

| Reaction Time | 1–2 hours | |

| Yield | 70–85% (inferred) |

Mechanistic Insights

The deprotonation mechanism involves n-BuLi abstracting a proton from the methine carbon of tris(4-nitrophenyl)methane, generating a resonance-stabilized methanide ion. The nitro groups facilitate charge delocalization, reducing lithium’s electrophilicity and enhancing stability. Side reactions, such as lithium-halogen exchange or nitro group reduction, are suppressed under rigorously anhydrous conditions.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Lithium tris(4-nitrophenyl)methanide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro-substituted products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to tris(4-aminophenyl)methanide.

Substitution: The lithium atom can be substituted with other metal ions or functional groups through metathesis reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halides or other organometallic compounds can be used for substitution reactions.

Major Products

Oxidation: Formation of nitro-substituted aromatic compounds.

Reduction: Formation of amino-substituted aromatic compounds.

Substitution: Formation of new organometallic compounds with different metal centers.

Scientific Research Applications

Lithium tris(4-nitrophenyl)methanide has several applications in scientific research:

Biology: Potential use in the development of biologically active molecules and as a precursor for pharmaceuticals.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which lithium tris(4-nitrophenyl)methanide exerts its effects involves the interaction of the lithium ion with various molecular targets. The lithium ion can stabilize negative charges on reactive intermediates, facilitating various chemical transformations. The nitrophenyl groups can participate in electron-withdrawing interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from analogous β-triketonate and methanide complexes:

(a) Structural Analogues

[Tris(4-methylbenzoyl)methanide (mtbm)]: Used in lanthanoid coordination polymers (e.g., {[Ln(Rb)(mtbm)₄]₂}n, Ln = Eu³⁺, Nd³⁺). Exhibits strong luminescence with high quantum yields (Nd³⁺: Φ = 0.15%, τ = 4.2 µs) due to efficient energy transfer between Eu³⁺ and Nd³⁺ . Comparison: Unlike tris(4-nitrophenyl)methanide, mtbm lacks nitro groups, reducing electron-withdrawing effects. This difference likely impacts redox stability and ligand-field splitting in coordination complexes.

Zygocaperoside and Isorhamnetin-3-O-glycoside: Isolated from Zygophyllum fabago roots, these compounds are unrelated structurally but highlight the importance of NMR/UV spectroscopy for characterizing complex organics .

(b) Functional Analogues

β-Diketonate Complexes: Known for shorter luminescence lifetimes (e.g., Nd³⁺ β-diketonates: τ < 2 µs) compared to β-triketonates like mtbm . Inference: Tris(4-nitrophenyl)methanide, with stronger electron withdrawal, might further enhance luminescence lifetimes in lanthanoid complexes by stabilizing excited states.

Electron-Deficient Aromatic Ligands :

- Nitro-substituted ligands (e.g., nitrobenzene derivatives) typically exhibit enhanced Lewis acidity and catalytic activity.

- Hypothesis : Lithium tris(4-nitrophenyl)methanide could outperform methyl- or benzoyl-substituted analogues in reactions requiring strong electron-deficient sites, such as Friedel-Crafts alkylation.

Research Findings and Data Gaps

Table 1: Key Properties of Analogous Methanide Complexes

Key Observations:

- No evidence exists for direct comparisons with nitro-substituted methanides, underscoring a critical research gap.

Critical Analysis of Evidence Limitations

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for Lithium tris(4-nitrophenyl)methanide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves deprotonation of tris(4-nitrophenyl)methane using strong lithium bases (e.g., methyllithium) in anhydrous, aprotic solvents like THF or diethyl ether under inert atmospheres. Electron-withdrawing 4-nitrophenyl groups reduce the acidity of the methane proton, necessitating elevated reaction temperatures or prolonged reaction times .

- Key Variables : Solvent polarity, base stoichiometry, and moisture control critically affect yield. Impurities from incomplete deprotonation can be minimized via iterative recrystallization in dichloromethane/hexane mixtures.

Q. How do researchers overcome challenges in characterizing this compound via NMR spectroscopy?

- Methodology : The electron-withdrawing nitro groups deshield protons and carbons, causing broad or split peaks in - and -NMR. High-field NMR (≥500 MHz) with deuterated DMSO or DMF improves resolution. Paramagnetic impurities (e.g., trace metals) are mitigated by filtration through Celite® or Chelex® resins .

- Alternative Techniques : FT-IR confirms the absence of C-H stretches near 2800 cm, verifying complete deprotonation. Elemental analysis (Li content) validates stoichiometry.

Advanced Research Questions

Q. What strategies address the compound’s low solubility in common organic solvents during reactivity studies?

- Methodology : Sonication in polar aprotic solvents (e.g., DMF, DMSO) enhances solubility. Co-solvent systems (e.g., THF/DMSO 4:1 v/v) balance solubility and reactivity. For electrochemical studies, tetrabutylammonium hexafluorophosphate is added to improve ionic conductivity .

- Limitations : High DMSO concentrations may interfere with nucleophilic reactivity. Solvent-free mechanochemical grinding (e.g., ball milling) is an emerging alternative for solid-state reactions.

Q. How does air and moisture sensitivity impact experimental reproducibility, and what handling protocols are essential?

- Protocols : Storage in Schlenk flasks under argon or nitrogen is critical. Reaction setups should use gloveboxes (<1 ppm O/HO) and flame-dried glassware. Quenching residual lithium species (e.g., with degassed methanol) prevents side reactions during workup .

- Validation : Karl Fischer titration monitors solvent dryness, while cyclic voltammetry assesses redox stability under controlled atmospheres.

Q. How can researchers resolve contradictions in reported reactivity with electrophiles (e.g., aldehydes vs. ketones)?

- Analysis : Divergent results often arise from solvent polarity effects (stabilizing/destabilizing transition states) or competing pathways (e.g., single-electron transfer vs. polar mechanisms). Controlled experiments with deuterated substrates or radical traps (e.g., TEMPO) clarify mechanistic pathways .

- Standardization : Reporting detailed conditions (e.g., dielectric constant, temperature gradients) ensures cross-study comparability.

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.